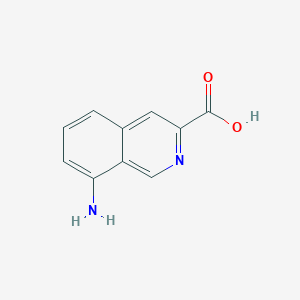

8-Aminoisoquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Aminoisoquinoline-3-carboxylic acid is a versatile chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol . This compound is characterized by the presence of an amino group at the 8th position and a carboxylic acid group at the 3rd position on the isoquinoline ring. It is widely used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired isoquinoline derivatives . Another method involves the use of α-imino-oxalic acid as an internal oxidant in the presence of alkynes, which facilitates the formation of the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Aminoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the isoquinoline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products: The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, isoquinoline alcohols, and various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has emerged as a promising lead in the development of novel anticancer agents . Research indicates that derivatives of 8-aminoisoquinoline-3-carboxylic acid exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and K562 while minimizing toxicity to non-cancerous cells . The mechanism of action is believed to involve the modulation of specific molecular targets through hydrogen bonding and ionic interactions facilitated by its functional groups .

Biological Studies

In biological contexts, this compound is utilized to study protein-protein interactions and enzyme inhibition. Its ability to form stable complexes with biological macromolecules makes it valuable for investigating cellular mechanisms and pathways . For instance, research has shown that its derivatives can inhibit key enzymes involved in various metabolic processes, potentially leading to therapeutic applications in metabolic disorders .

Material Science

This compound also finds applications in the production of dyes and pigments due to its chromophoric properties. The compound's ability to participate in complexation reactions allows it to be used as a precursor for synthesizing colorants with desirable properties.

Case Study 1: Anticancer Activity

A study conducted on synthesized derivatives of this compound demonstrated significant anticancer activity. Compounds were tested against MCF-7 breast cancer cells, revealing dose-dependent cytotoxic effects. The most potent compounds showed micromolar inhibition, with selectivity indices favoring cancer cells over normal cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory properties of this compound. Derivatives were screened for their ability to inhibit specific kinases involved in cancer progression. Results indicated that certain modifications to the structure enhanced inhibitory potency, suggesting that further optimization could yield effective therapeutic agents .

Mécanisme D'action

The mechanism of action of 8-aminoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

8-Aminoquinoline: Similar in structure but lacks the carboxylic acid group.

Isoquinoline-3-carboxylic acid: Similar in structure but lacks the amino group.

Quinoline derivatives: Share the quinoline ring but differ in functional groups and positions.

Uniqueness: 8-Aminoisoquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Activité Biologique

8-Aminoisoquinoline-3-carboxylic acid (AIQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

AIQCA is characterized by the presence of an amino group at the 8th position and a carboxylic acid group at the 3rd position of the isoquinoline ring. This unique structure contributes to its solubility and reactivity, making it a versatile compound for various biological applications.

The biological activity of AIQCA is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the carboxylic acid group may participate in ionic interactions. This dual functionality allows AIQCA to modulate enzyme activity effectively, influencing metabolic pathways and cellular functions .

- Receptor Binding : AIQCA has shown potential as a ligand for various receptors, which may lead to therapeutic effects in conditions such as cancer and inflammation .

Anticancer Properties

AIQCA has been investigated for its anticancer potential. Research indicates that it may inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including:

- Induction of Apoptosis : Studies have shown that AIQCA can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : AIQCA has been reported to cause cell cycle arrest at specific phases, thereby preventing cancer cell division and growth .

Antimicrobial Activity

AIQCA exhibits antimicrobial properties against a range of pathogens. Its efficacy has been demonstrated in vitro against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Effects

AIQCA has also been studied for its anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Cancer Cell Line Study : A study evaluated the effects of AIQCA on human breast cancer cell lines (MCF-7). Results indicated that AIQCA significantly reduced cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

- Microbial Inhibition Assay : In a study assessing the antimicrobial activity of AIQCA against E. coli, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests that AIQCA could be a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between AIQCA and related isoquinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino at position 8, Carboxylic acid at position 3 | Anticancer, Antimicrobial, Anti-inflammatory |

| Isoquinoline-3-carboxylic acid | Carboxylic acid at position 3 | Limited biological activity |

| 8-Aminoisoquinoline | Amino at position 8 | Primarily studied for neuroprotective effects |

Propriétés

IUPAC Name |

8-aminoisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYGGQCDDRXJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.